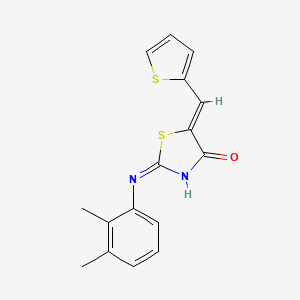
8-bromo-7-(2-methoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-bromo-7-(2-methoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione is a synthetic compound with the molecular formula C10H13BrN4O3 and a molecular weight of 317.144 g/mol . This compound is part of the purine family and is often used in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of bromine or a brominating agent in an organic solvent, followed by the addition of 2-methoxyethylamine under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-bromo-7-(2-methoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The methoxyethyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
8-bromo-7-(2-methoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-bromo-7-(2-methoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
- 7-(2-methoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione
- 8-bromo-1,3-dimethyl-7-(2-methoxyethyl)-3,7-dihydro-1H-purine-2,6-dione
- 7-(2-ethoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione
Uniqueness
8-bromo-7-(2-methoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione is unique due to the presence of the bromine atom and the methoxyethyl group, which confer specific chemical properties and reactivity. These features make it a valuable compound for various research applications and distinguish it from other similar compounds .
Properties
Molecular Formula |
C10H14BrN4O3+ |
|---|---|
Molecular Weight |
318.15 g/mol |
IUPAC Name |
8-bromo-7-(2-methoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C10H14BrN4O3/c1-13-7-6(8(16)14(2)10(13)17)15(4-5-18-3)9(11)12-7/h6H,4-5H2,1-3H3/q+1 |
InChI Key |
YKQUVMYPXNHMIK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=[N+](C2C(=O)N(C1=O)C)CCOC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


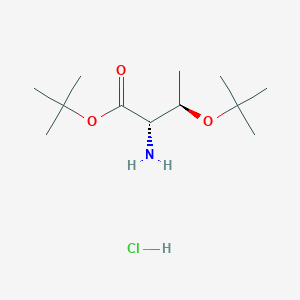

![3-(2-bromophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide](/img/structure/B12345293.png)
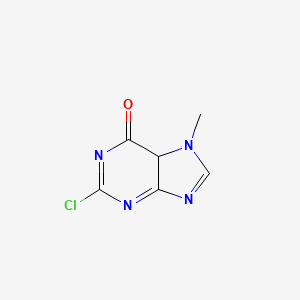
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide](/img/structure/B12345301.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide](/img/structure/B12345309.png)
![11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12345314.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B12345324.png)
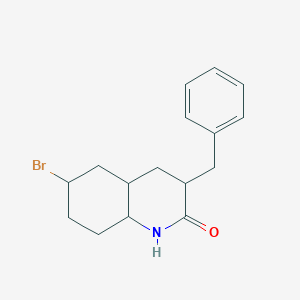
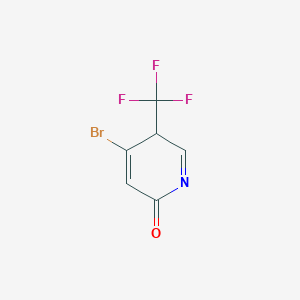
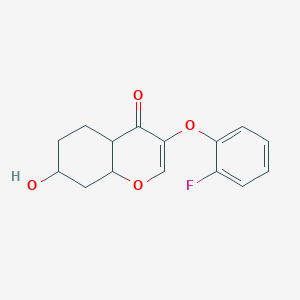
![6-(3,5-dimethoxyphenyl)-2-methylsulfanyl-6H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12345349.png)
![N-[4-(dimethylamino)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B12345352.png)
